molecular formula C8H9BrO2 B15052711 5-Bromo-4-methoxy-2-methylphenol

5-Bromo-4-methoxy-2-methylphenol

Cat. No.: B15052711
M. Wt: 217.06 g/mol
InChI Key: HSVSSQZFFVVJOP-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-methylphenol is an organic compound with the molecular formula C8H9BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 4th position, and a methyl group at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-2-methylphenol typically involves a multi-step process. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride under sulfuric acid catalysis. The protected intermediate then undergoes bromination with bromine in the presence of iron powder as a catalyst. Finally, the acetyl group is removed through deacetylation in a sodium hydrogen carbonate solution to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of acetylation, bromination, and deacetylation, with optimizations for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-2-methylphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the methoxy group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

5-Bromo-4-methoxy-2-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-2-methylphenol involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Similar structure but lacks the bromine atom.

    4-Bromo-2-methylanisole: Similar structure but with different positioning of the methoxy group.

    2-Bromo-4-methoxyphenol: Similar structure but lacks the methyl group.

Uniqueness

5-Bromo-4-methoxy-2-methylphenol is unique due to the specific combination of bromine, methoxy, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

5-bromo-4-methoxy-2-methylphenol

InChI

InChI=1S/C8H9BrO2/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4,10H,1-2H3

InChI Key

HSVSSQZFFVVJOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)Br)OC

Origin of Product

United States

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